molecular formula C13H21NO B15177399 Dodecahydro-9H-carbazole-9-carbaldehyde CAS No. 62682-40-0

Dodecahydro-9H-carbazole-9-carbaldehyde

Cat. No.: B15177399
CAS No.: 62682-40-0
M. Wt: 207.31 g/mol
InChI Key: OZGORQAYQOJQGC-UHFFFAOYSA-N
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Description

Dodecahydro-9H-carbazole-9-carbaldehyde is a chemical compound with the molecular formula C₁₃H₂₁NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by its unique structure, which includes a carbazole core fully hydrogenated to form a dodecahydro structure, with an aldehyde functional group attached at the 9th position. This structural modification imparts distinct chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydro-9H-carbazole-9-carbaldehyde typically involves the hydrogenation of carbazole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 9H-carbazole-9-carbaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure complete hydrogenation of the aromatic ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize advanced catalytic systems and reactors designed to handle high pressures and temperatures efficiently. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecahydro-9H-carbazole-9-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dodecahydro-9H-carbazole-9-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with distinct structural and functional properties.

    9H-carbazole-9-carbaldehyde: The non-hydrogenated form of dodecahydro-9H-carbazole-9-carbaldehyde.

Uniqueness

This compound is unique due to its fully hydrogenated carbazole core, which imparts different chemical reactivity and physical properties compared to its non-hydrogenated counterparts. This uniqueness makes it valuable in specific applications where such properties are desired .

Properties

CAS No.

62682-40-0

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole-9-carbaldehyde

InChI

InChI=1S/C13H21NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h9-13H,1-8H2

InChI Key

OZGORQAYQOJQGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CCCCC3N2C=O

Origin of Product

United States

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